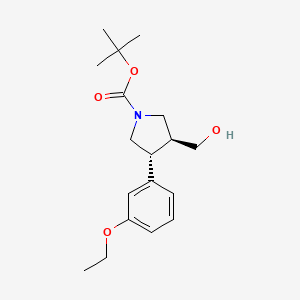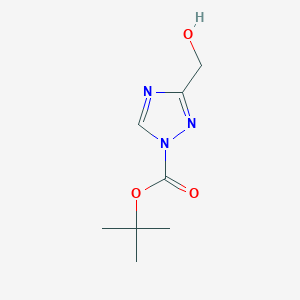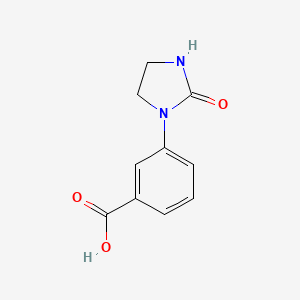
5-Methyl-3-pyrrolidin-2-ylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives is often achieved through multicomponent reactions, as described in the synthesis of pyrrolo[3,4-b]pyridin-5-one from simple starting materials such as aldehydes, amines, and isocyanoacetamide, followed by a reaction with unsaturated acyl chloride . Similarly, the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles from nitrile oxides and diethoxybut-2-enoate suggests a potential route for synthesizing the 5-Methyl-3-pyrrolidin-2-ylisoxazole by modifying the starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often determined using X-ray diffraction, as seen in the structural analysis of a triazolo benzoxadiazocine derivative . Theoretical calculations such as Hartree-Fock (HF) and Density Functional Theory (DFT) are also employed to predict the molecular structure and properties . These methods could be applied to determine the molecular structure of 5-Methyl-3-pyrrolidin-2-ylisoxazole.
Chemical Reactions Analysis
The reactivity of isoxazole derivatives can be inferred from the reactivity of similar compounds. For instance, the reactivity of 4-amino-1,2,4-triazole derivatives in the presence of metal ions leading to deamination and the formation of triazolate bridges in metal complexes provides insights into the potential reactivity of isoxazole derivatives under similar conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. The optical properties of triazole derivatives, such as their optical susceptibilities and hyperpolarizability, have been studied using theoretical methods . These properties are influenced by the molecular structure and can be predicted for 5-Methyl-3-pyrrolidin-2-ylisoxazole using similar computational techniques. Additionally, the synthesis and characterization of triazole derivatives, including their antioxidant and antiradical activities, suggest that 5-Methyl-3-pyrrolidin-2-ylisoxazole may also exhibit such properties .
Applications De Recherche Scientifique
1. Scaffold for Synthesis of Highly Functionalized Derivatives
Research by Ruano, Fajardo, and Martín (2005) in "Tetrahedron" demonstrated that derivatives of pyridin-3-ylisoxazoles, similar in structure to 5-Methyl-3-pyrrolidin-2-ylisoxazole, serve as a useful scaffold for synthesizing a variety of highly functionalized isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).
2. Antimicrobial and Antioxidant Activities
A study by Tay et al. (2022) in "Brazilian Journal of Pharmaceutical Sciences" explored the synthesis of pyridyl substituted thiazolyl triazole derivatives, which included compounds structurally related to 5-Methyl-3-pyrrolidin-2-ylisoxazole. These derivatives showed significant in vitro antimicrobial and antioxidant activities (Tay et al., 2022).
3. Potent Inhibitors Against Caspase-3
Jiang and Hansen (2011) in "Bioorganic & Medicinal Chemistry Letters" identified disubstituted 1,2,3-triazoles, structurally similar to 5-Methyl-3-pyrrolidin-2-ylisoxazole, as potent inhibitors against caspase-3, suggesting potential therapeutic applications in apoptosis-related diseases (Jiang & Hansen, 2011).
4. Selective COX-1 Inhibitors
A study in "Journal of Medicinal Chemistry" by Vitale et al. (2013) discussed the synthesis of diarylisoxazoles, including 3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole, which showed selective inhibition of cyclooxygenase-1 (COX-1) and potential antiplatelet efficacy (Vitale et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-3-pyrrolidin-2-yl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-5-8(10-11-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCHHBRSMFGRQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649339 |
Source


|
| Record name | 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-pyrrolidin-2-ylisoxazole | |
CAS RN |
1000932-34-2 |
Source


|
| Record name | 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-3-(pyrrolidin-2-yl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)
![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)
![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)




![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)
acetic acid](/img/structure/B1327064.png)
![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)
![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)
![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)